molecular formula C6H12ClNO2 B6168890 (3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1909287-65-5

(3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B6168890
CAS RN: 1909287-65-5
M. Wt: 165.6
InChI Key:
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Description

“(3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “3S,4S” indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The “methyl” group (CH3) is attached to the 4th carbon of the pyrrolidine ring, and the “carboxylic acid” group (COOH) is attached to the 3rd carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which imparts some degree of rigidity to the molecule. The carboxylic acid group is polar and can participate in hydrogen bonding, while the methyl group is nonpolar .


Chemical Reactions Analysis

In terms of reactivity, the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification or amide formation. The pyrrolidine ring can potentially undergo reactions at the nitrogen, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would make the compound acidic and polar, and it would likely be soluble in water .

Mechanism of Action

Without specific context or application, it’s difficult to comment on the mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in pharmaceuticals, materials science, or other fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-methylpyrrolidin-3-one", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 4-methylpyrrolidin-3-one with sodium borohydride in methanol to yield (3S,4S)-4-methylpyrrolidine-3-ol", "Step 2: Oxidation of (3S,4S)-4-methylpyrrolidine-3-ol with sodium chlorite in water to yield (3S,4S)-4-methylpyrrolidine-3-carboxylic acid", "Step 3: Conversion of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid in ethyl acetate" ] }

CAS RN

1909287-65-5

Product Name

(3S,4S)-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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